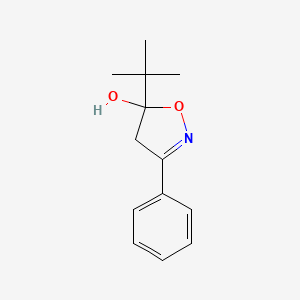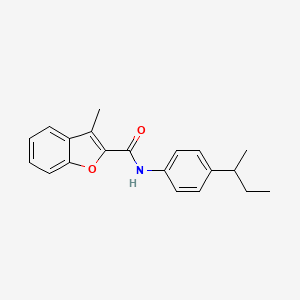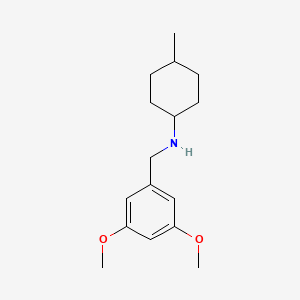![molecular formula C19H23N3O4 B5119806 N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide](/img/structure/B5119806.png)
N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide, commonly known as 'Daporinad,' is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. Daporinad has been shown to inhibit the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+). In
作用机制
Daporinad inhibits the activity of N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide, which is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis. NAD+ is an essential cofactor involved in various cellular processes such as energy metabolism, DNA repair, and gene expression. Inhibition of N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide leads to the depletion of intracellular NAD+ levels, which results in the activation of the energy sensor enzyme AMP-activated protein kinase (AMPK) and the sirtuin family of proteins. Activation of AMPK and sirtuins leads to various cellular responses such as increased glucose uptake, enhanced mitochondrial function, and reduced inflammation.
Biochemical and Physiological Effects:
Daporinad has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, Daporinad induces apoptosis, reduces cell proliferation, and inhibits tumor growth. In immune cells, Daporinad reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In metabolic disorders, Daporinad improves insulin sensitivity, glucose tolerance, and reduces hepatic steatosis.
实验室实验的优点和局限性
One of the major advantages of Daporinad is its specificity towards N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide, which makes it an ideal tool for studying the role of NAD+ in various cellular processes. Daporinad is also relatively easy to synthesize and purify, making it readily available for lab experiments. However, one of the limitations of Daporinad is its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, Daporinad has been shown to have off-target effects on other enzymes such as NAPRT1, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for Daporinad research. One area of interest is the development of more potent and selective N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide inhibitors that can be used in clinical settings. Another direction is the investigation of the role of NAD+ in aging and age-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the potential use of Daporinad in combination with other drugs for the treatment of cancer and other diseases is an area that requires further investigation.
合成方法
Daporinad can be synthesized using a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with diethyl malonate, followed by the reaction with diethylamine to produce the intermediate compound. The final step involves the reaction of the intermediate compound with 2-bromo-5-nitropyridine to form Daporinad. The purity of the final product can be improved using various purification techniques such as recrystallization or column chromatography.
科学研究应用
Daporinad has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and metabolic disorders. In cancer, Daporinad has been shown to inhibit the growth of cancer cells by depleting the intracellular NAD+ pool, which is essential for cancer cell survival. Inflammation is another area where Daporinad has shown promising results. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In metabolic disorders, Daporinad has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes.
属性
IUPAC Name |
N-[5-(diethylcarbamoyl)-2,3-dimethoxyphenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-5-22(6-2)19(24)13-11-15(17(26-4)16(12-13)25-3)21-18(23)14-9-7-8-10-20-14/h7-12H,5-6H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJRNUFPMQKJPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)OC)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(diethylcarbamoyl)-2,3-dimethoxyphenyl]pyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5119726.png)
![4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide](/img/structure/B5119730.png)

![5-{[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5119744.png)


![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide](/img/structure/B5119776.png)

![2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone](/img/structure/B5119787.png)
![methyl {[4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate](/img/structure/B5119791.png)
![1-cyclohexyl-2-(4-methoxy-2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5119796.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5119802.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5119826.png)